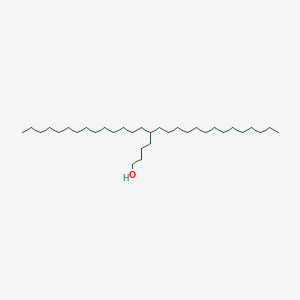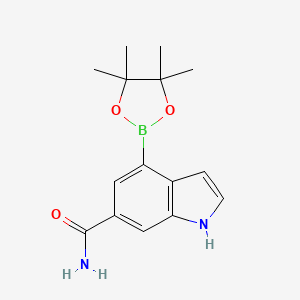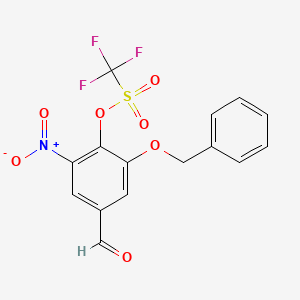![molecular formula C11H19BN2O2 B1508689 [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid CAS No. 848360-82-7](/img/structure/B1508689.png)
[6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid: is a boronic acid derivative with a pyridine ring substituted with a diethylamino group and an ethyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid typically involves the introduction of the boronic acid group onto the pyridine ring. One common method is the borylation of a halogenated pyridine derivative using a palladium-catalyzed reaction with a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group in the presence of a catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid is used as a building block in Suzuki-Miyaura cross-coupling reactions to form complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the use of boronic acid derivatives in the treatment of diseases such as cancer and bacterial infections. The unique properties of boronic acids, such as their ability to form reversible covalent bonds with biological molecules, make them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with biological molecules. This property allows it to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
- [6-(Dimethylamino)pyridin-3-yl]boronic acid
- [6-(Trifluoromethyl)pyridin-3-yl]boronic acid
- [5-Chloropyridin-3-yl]boronic acid
Comparison: Compared to similar compounds, [6-(Diethylamino)-4-ethylpyridin-3-yl]boronic acid has unique properties due to the presence of the diethylamino and ethyl groups. These substituents can influence the compound’s reactivity, solubility, and ability to interact with biological targets. The diethylamino group, in particular, can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, making it a valuable tool in medicinal chemistry and drug development.
Properties
CAS No. |
848360-82-7 |
|---|---|
Molecular Formula |
C11H19BN2O2 |
Molecular Weight |
222.09 g/mol |
IUPAC Name |
[6-(diethylamino)-4-ethylpyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H19BN2O2/c1-4-9-7-11(14(5-2)6-3)13-8-10(9)12(15)16/h7-8,15-16H,4-6H2,1-3H3 |
InChI Key |
LJJGMQKIIMYIGL-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1CC)N(CC)CC)(O)O |
Canonical SMILES |
B(C1=CN=C(C=C1CC)N(CC)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-{2,5-Bis[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopentylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1508621.png)

![1-[(1R)-Phenylethyl]piperazine dihydrochloride](/img/structure/B1508623.png)






